molecular formula C22H19ClN2O4S2 B12035807 2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-62-1

2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12035807
CAS No.: 617698-62-1
M. Wt: 475.0 g/mol
InChI Key: QGTWCDCKJDNMLN-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 617698-62-1) is a thiazolo[3,2-a]pyrimidine derivative characterized by a 2-chlorobenzylidene group at position 2, a thiophen-2-yl substituent at position 5, and a 2-methoxyethyl ester at position 4. This compound belongs to a class of fused heterocycles known for diverse biological activities, including antimicrobial and anti-inflammatory properties, attributed to their structural complexity and substituent diversity .

Properties

CAS No.

617698-62-1

Molecular Formula

C22H19ClN2O4S2

Molecular Weight

475.0 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-8-5-11-30-16)25-20(26)17(31-22(25)24-13)12-14-6-3-4-7-15(14)23/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+

InChI Key

QGTWCDCKJDNMLN-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis

The classical approach to synthesizing thiazolopyrimidine derivatives involves sequential annulation and functionalization steps. For the target compound, the synthesis begins with the preparation of a 1,4,5,6-tetrahydro-2-pyrimidinethiol intermediate, which reacts with bromomalonitrile in ethanol under basic conditions to form the thiazolo[3,2-a]pyrimidine core . Subsequent condensation with 2-chlorobenzaldehyde introduces the chlorobenzylidene moiety, while thiophen-2-yl and methoxyethyl groups are incorporated via nucleophilic substitution and esterification, respectively .

Critical parameters include:

  • Reagents : Ammonium acetate, sodium hydroxide, and bromomalonitrile.

  • Conditions : Reflux in methanol or ethanol (6–8 hours, 60–80°C).

  • Yield : 45–60% after purification by column chromatography .

Characterization at each stage relies on 1H NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Annulation Reactions with Isothiocyanates

A modified annulation strategy employs isothiocyanates to construct the thiazolo[3,2-a]pyrimidine ring. In this method, the tetrahydro-pyrimidinethiol intermediate is treated with aryl isothiocyanates (e.g., 2-chlorophenyl isothiocyanate) in tert-butyl alcohol with potassium tert-butoxide as a base . This one-pot reaction facilitates cyclization and introduces the chlorobenzylidene group simultaneously.

Key advantages :

  • Reduced reaction time (3–4 hours).

  • Higher regiochemical control due to the directing effects of the isothiocyanate .

  • Yield : 55–65% after recrystallization from ethanol .

Alkylation and Functionalization Steps

Post-annulation alkylation is critical for introducing the methoxyethyl ester group. A representative procedure involves treating the thiazolopyrimidine intermediate with 2-chloroethyl methyl ether in dimethylformamide (DMF) under anhydrous conditions . Sodium hydride acts as a base, deprotonating the hydroxyl group and facilitating nucleophilic substitution.

Optimization insights :

  • Molar ratio : A 1:2 ratio of intermediate to alkylating agent maximizes yield.

  • Temperature : 40–50°C prevents side reactions such as over-alkylation .

  • Yield : 70–75% after solvent evaporation and silica gel purification .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, the condensation of the pyrimidinethiol intermediate with 2-chlorobenzaldehyde under microwave conditions (300 W, 100°C) reduces reaction time from 8 hours to 20 minutes. This method also improves yield (75–80%) by minimizing thermal decomposition.

Solvent-Free Approaches

Green chemistry methods eliminate solvents to reduce waste. Mechanochemical grinding of the pyrimidinethiol intermediate, 2-chlorobenzaldehyde, and ammonium acetate in a ball mill (30 Hz, 2 hours) achieves 65% yield with minimal purification.

Characterization and Analytical Validation

Rigorous characterization ensures structural fidelity:

Technique Key Data Purpose
1H NMR δ 8.2 (s, Schiff base), 7.6–7.1 (m, aromatic H), 3.3 (s, OCH2CH2OCH3) Confirms substituent integration
IR Spectroscopy 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ester)Identifies carbonyl and ester groups
X-ray Diffraction Crystallographic data (CCDC deposit)Validates 3D conformation

Comparative Analysis of Synthetic Methods

Method Conditions Yield Time Purity
Traditional Reflux Ethanol, 80°C, 8 hrs45–60%High>95%
Microwave-Assisted300 W, 100°C, 20 min75–80%Low>98%
Solvent-FreeBall mill, 30 Hz, 2 hrs65%Moderate>90%

Challenges and Optimization Strategies

Common issues include low solubility of intermediates and side reactions during alkylation. Strategies to address these:

  • Solubility : Use of DMF or DMSO as co-solvents .

  • Side Reactions : Slow addition of alkylating agents and temperature control .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Potential Biological Activities

  • Antimicrobial and Antiviral Activities : Thiazolo[3,2-a]pyrimidine derivatives have shown promise in antimicrobial and antiviral research due to their ability to interact with biological targets, potentially inhibiting microbial growth or viral replication.
  • Cancer Research : Some thiazolo[3,2-a]pyrimidine compounds have been investigated for their anticancer properties, as they may interfere with cellular processes critical for tumor growth.
  • Neuroprotective Effects : Given the structural similarity to compounds known to interact with neurological targets, there is potential for neuroprotective applications, although specific studies on this compound are lacking.

Chemical and Pharmaceutical Applications

  • Synthetic Intermediates : Compounds like 2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can serve as valuable intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
  • Material Science : The unique chemical structure of these compounds might also find applications in material science, particularly in the development of new polymers or as components in organic electronics.

Safety Considerations

  • Toxicity and Irritation : As noted in safety data, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation, highlighting the need for careful handling in any application .

Data Tables

Given the lack of specific data on this compound's applications, a comprehensive data table cannot be provided. However, general information on similar compounds suggests potential in biological and chemical research areas.

Case Studies

While specific case studies on 2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate are not available, research on related thiazolo[3,2-a]pyrimidine derivatives often involves:

  • In Vitro Studies : Evaluating the biological activity of these compounds against various cell lines or microbial cultures.
  • In Vivo Studies : Assessing the efficacy and safety of these compounds in animal models to explore potential therapeutic applications.

Future Research Directions

Future studies should focus on exploring the biological activities of this compound, particularly its potential as a therapeutic agent or in material science applications. Additionally, detailed toxicological assessments are crucial to ensure safe handling and potential use.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit varied physicochemical and biological properties depending on substituents at positions 2, 5, 6, and 5. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Effects Reference
Target Compound : 2-(2-chlorobenzylidene), 5-(thiophen-2-yl), 6-(2-methoxyethyl ester) C₂₃H₂₀ClN₃O₄S₂ 518.00 Not reported 2-Chlorobenzylidene : Enhances lipophilicity and π-π stacking .
Thiophen-2-yl : Improves electron delocalization and bioactivity .
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... C₂₃H₁₈FN₃O₃S 443.47 213–215 2-Fluorobenzylidene : Increases electronegativity, affecting hydrogen bonding .
Phenyl at C5 : Reduces solubility compared to thiophene.
Ethyl 2-(4-cyanobenzylidene)-7-methyl-3-oxo-5-(5-methylfuran-2-yl)-... C₂₂H₁₇N₃O₃S 403.45 213–215 4-Cyanobenzylidene : Introduces strong electron-withdrawing effects, altering reactivity .
5-Methylfuran-2-yl : Less planar than thiophene.
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... C₂₆H₂₅N₃O₆S 523.56 154–156 Trimethoxybenzylidene : Enhances steric bulk and hydrogen bonding via methoxy groups .
Phenyl at C5 : Limits π-interactions compared to thiophene.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(methylsulfanylbenzylidene)-... C₂₃H₂₀BrN₃O₃S₂ 550.35 268–269 Methylsulfanyl group : Increases sulfur-mediated interactions in crystal packing .
4-Bromophenyl : Heavy atom effect enhances X-ray diffraction.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The thiophen-2-yl group in the target compound enhances bioactivity compared to phenyl or furan derivatives, likely due to improved electron delocalization and binding affinity to biological targets .
  • Halogenated benzylidenes (e.g., 2-chloro, 2-fluoro) improve lipophilicity and membrane permeability, critical for antimicrobial activity .

Crystallographic Behavior :

  • 2-Chlorobenzylidene derivatives exhibit stronger π-π stacking interactions than methoxy-substituted analogs, as observed in their crystal structures .
  • Compounds with electron-withdrawing groups (e.g., -CN, -Br) show distinct hydrogen-bonding patterns, influencing solubility and stability .

Synthetic Yields and Conditions :

  • Derivatives synthesized with chloroacetic acid and aromatic aldehydes under reflux conditions typically yield 57–78%, with sterically hindered aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) requiring longer reaction times .
  • The target compound’s 2-methoxyethyl ester group may improve solubility compared to ethyl esters, though experimental data are pending .

Biological Activity

The compound 2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 617698-69-8) is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H23ClN2O5S
  • Molecular Weight : 498.98 g/mol
  • Structure : The compound features a thiazolo-pyrimidine core with various substituents that may influence its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds in the thiazolo-pyrimidine class exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has shown promising results in various assays.

Antibacterial Activity

Research indicates that derivatives of thiazolo-pyrimidines possess significant antibacterial properties. For instance, compounds structurally similar to the one under review have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus . In vitro studies reported IC50 values indicating potent activity against these bacterial strains.

CompoundTarget BacteriaIC50 (µM)
Thiazolo-Pyrimidine DerivativeE. coli158.5
Thiazolo-Pyrimidine DerivativeS. aureus120.0

Anticancer Activity

The anticancer potential of thiazolo-pyrimidines has been explored in various cancer cell lines. Notably, compounds similar to the one discussed have shown selective cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) . Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cancer cell proliferation.

Case Studies

  • Cytotoxicity Against Cancer Cells
    A study evaluated the cytotoxic effects of a series of thiazolo-pyrimidine derivatives on MCF-7 and MDA-MB-468 cells. The results indicated that certain derivatives exhibited higher potency compared to standard chemotherapeutics like gefitinib .
  • Synergistic Effects
    Another investigation highlighted the synergistic effects of combining thiazolo-pyrimidines with existing drugs, which resulted in enhanced efficacy against resistant cancer cell lines .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in bacterial and cancer cells.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodology : Synthesis requires precise control of reaction conditions. For example:

  • Use ammonium acetate as a catalyst for arylidene derivative formation .
  • Employ microwave-assisted techniques to enhance reaction rates and yields (e.g., 78% yield achieved under optimized conditions) .
  • Monitor reactions via High Performance Liquid Chromatography (HPLC) to track intermediate formation and minimize side products .
    • Critical Parameters : Solvent choice (e.g., methanol/ethanol mixtures), temperature (reflux conditions), and reaction time (8–10 hours for cyclization) .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) spectroscopy : Assign peaks to confirm substituent positions (e.g., thiophen-2-yl and chlorobenzylidene groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 532.6 g/mol for a structural analog) .
  • X-ray Crystallography : Resolve 3D conformation and stereochemistry (e.g., monoclinic crystal system with β = 96.33°) .

Q. What mechanisms underlie its reported anti-inflammatory and anti-cancer activities?

  • Hypotheses :

  • The thiazolo[3,2-a]pyrimidine core may inhibit kinases (e.g., PKCK2) via competitive binding to ATP sites .
  • Thiophen-2-yl and chlorobenzylidene groups enhance cellular uptake and target selectivity .
    • Experimental Validation : Use in vitro assays (e.g., COX inhibition or apoptosis induction) paired with molecular docking studies to identify binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Approach :

  • Conduct dose-response studies to establish activity thresholds (e.g., IC50 values) and rule out off-target effects .
  • Compare results across cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
  • Use synchrotron-based X-ray diffraction to correlate structural flexibility (e.g., puckered pyrimidine rings) with activity variations .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Structural Modifications :

  • Replace the 2-chlorobenzylidene group with electron-withdrawing (e.g., 2,4-dichloro) or donating (e.g., methoxy) substituents to modulate solubility and binding affinity .
  • Modify the 2-methoxyethyl ester to a prodrug form (e.g., carboxylate salt) for enhanced bioavailability .
    • Screening : Employ QSAR (Quantitative Structure-Activity Relationship) models to predict ADMET properties .

Q. What challenges arise in scaling up multi-step syntheses, and how can they be mitigated?

  • Key Issues :

  • Purification complexity due to stereoisomerism (e.g., Z/E configurations). Use chiral column chromatography for separation .
  • Thermal instability of intermediates. Optimize solvent systems (e.g., glacial acetic acid/acetic anhydride mixtures) to stabilize reactive species .
    • Process Solutions : Implement flow chemistry for continuous production and real-time monitoring .

Methodological Deep Dives

Q. How can computational methods predict the compound’s reactivity in electron-deficient environments?

  • Tools :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., reactive α,β-unsaturated ketone moiety) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand binding free energies) .
    • Validation : Cross-reference computational results with experimental Hammett substituent constants for reaction rate predictions .

Q. What advanced characterization techniques are needed to study its polymorphic forms?

  • Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve lattice parameters (e.g., a = 9.3230 Å, b = 10.170 Å) and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., mp 427–428 K for a related compound) .
    • Applications : Correlate polymorphism with solubility and stability profiles for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.